molecular formula C11H10N2O2 B1435788 4-(5-Oxomorpholin-3-yl)benzonitrile CAS No. 1391211-17-8

4-(5-Oxomorpholin-3-yl)benzonitrile

Cat. No.: B1435788
CAS No.: 1391211-17-8
M. Wt: 202.21 g/mol
InChI Key: MDDAVJJHQXALJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

4-(5-oxomorpholin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-5-8-1-3-9(4-2-8)10-6-15-7-11(14)13-10/h1-4,10H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDAVJJHQXALJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(5-Oxomorpholin-3-yl)benzonitrile, also known as WAY-181187, is a compound that has garnered attention for its biological activity, particularly as a selective agonist for the serotonin 6 receptor (5-HT6). This receptor is implicated in various neurological processes, making this compound a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular structure of 4-(5-Oxomorpholin-3-yl)benzonitrile can be represented as follows:

  • Molecular Formula : C12_{12}H10_{10}N2_2O
  • Molecular Weight : 202.22 g/mol

The compound features a morpholine ring and a benzonitrile moiety, which contribute to its biological activity.

4-(5-Oxomorpholin-3-yl)benzonitrile acts primarily as an agonist for the 5-HT6 receptor. Upon binding to this receptor, it triggers several intracellular signaling pathways:

  • cAMP Pathway : Activation of adenylate cyclase leading to increased levels of cyclic adenosine monophosphate (cAMP).
  • ERK1/2 Pathway : Modulation of extracellular signal-regulated kinases (ERK1/2), which are involved in regulating various cellular functions including proliferation and differentiation.

This mechanism suggests that the compound could influence neurotransmitter release, particularly gamma-aminobutyric acid (GABA), dopamine, and serotonin levels in the brain.

Pharmacological Effects

Research indicates that 4-(5-Oxomorpholin-3-yl)benzonitrile exhibits significant pharmacological activity:

  • Neurotransmitter Modulation : The compound has been shown to increase extracellular GABA concentrations in critical brain regions such as the frontal cortex and hippocampus, which may have implications for treating anxiety and mood disorders.

Case Studies

A notable case study involved the administration of varying doses of 4-(5-Oxomorpholin-3-yl)benzonitrile in animal models. The results demonstrated:

Dosage (mg/kg) GABA Increase (%)
320
1045
3060

These findings suggest a dose-dependent response in GABA modulation, highlighting its potential therapeutic applications.

Comparative Analysis

When compared to other compounds targeting the same receptor, 4-(5-Oxomorpholin-3-yl)benzonitrile shows unique selectivity and efficacy. For instance:

Compound Selectivity (fold) Efficacy (IC50 μM)
WAY-181187608.52
WAY-20846630Not specified
WAY-181187 Hydrochloride50Not specified

This table illustrates WAY-181187's superior selectivity over other serotonin receptors, making it a valuable tool for studying the specific functions of the 5-HT6 receptor without significant off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Oxomorpholin-3-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(5-Oxomorpholin-3-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.